molecular formula C11H13NO5S B14384653 5-(Azetidine-1-sulfonyl)-2-methoxybenzoic acid CAS No. 89704-59-6

5-(Azetidine-1-sulfonyl)-2-methoxybenzoic acid

Cat. No.: B14384653
CAS No.: 89704-59-6
M. Wt: 271.29 g/mol
InChI Key: OZMQLRIBYCFSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Azetidine-1-sulfonyl)-2-methoxybenzoic acid: is a chemical compound that belongs to the class of azetidine derivatives It is characterized by the presence of an azetidine ring, a sulfonyl group, and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidine-1-sulfonyl)-2-methoxybenzoic acid typically involves the coupling of azetidine derivatives with sulfonyl chlorides, followed by the introduction of the methoxybenzoic acid group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidine-1-sulfonyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The azetidine ring can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted benzoic acids.

Scientific Research Applications

5-(Azetidine-1-sulfonyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Azetidine-1-sulfonyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The azetidine ring may also interact with biological membranes, affecting their integrity and function. These interactions can disrupt cellular processes and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azetidin-1-ylsulfonyl)phenylboronic acid
  • Azetidine-1-sulfonic acid
  • 5-(Azetidine-1-sulfonyl)-2-chlorobenzoic acid

Comparison

Compared to similar compounds, 5-(Azetidine-1-sulfonyl)-2-methoxybenzoic acid is unique due to the presence of the methoxybenzoic acid moiety, which can enhance its solubility and bioavailability. The specific arrangement of functional groups also allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

89704-59-6

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

5-(azetidin-1-ylsulfonyl)-2-methoxybenzoic acid

InChI

InChI=1S/C11H13NO5S/c1-17-10-4-3-8(7-9(10)11(13)14)18(15,16)12-5-2-6-12/h3-4,7H,2,5-6H2,1H3,(H,13,14)

InChI Key

OZMQLRIBYCFSEP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.